
(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide is a quaternary ammonium compound known for its unique structure and properties This compound features a biphenyl group attached to a carbonylmethyl moiety, which is further linked to a dimethyl(2-hydroxyethyl)ammonium group The presence of the bromide ion balances the positive charge on the ammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide typically involves the following steps:
Formation of the Biphenylcarbonylmethyl Intermediate: This step involves the reaction of biphenyl with a suitable carbonylating agent, such as phosgene or carbonyl chloride, under controlled conditions to form the biphenylcarbonylmethyl intermediate.
Quaternization Reaction: The intermediate is then reacted with dimethyl(2-hydroxyethyl)amine in the presence of a brominating agent, such as hydrobromic acid or bromine, to form the final quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or hydrocarbons.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride, sodium iodide, or other halide salts.
Major Products:
Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
Reduction: Biphenyl alcohols, hydrocarbons.
Substitution: Quaternary ammonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. Additionally, the compound can interact with proteins, affecting their structure and function. These interactions make it effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst.
Uniqueness: (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide is unique due to its biphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
77985-00-3 |
|---|---|
Molekularformel |
C18H22BrNO2 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
2-hydroxyethyl-dimethyl-[2-oxo-2-(4-phenylphenyl)ethyl]azanium;bromide |
InChI |
InChI=1S/C18H22NO2.BrH/c1-19(2,12-13-20)14-18(21)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11,20H,12-14H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QSWIBFIOVMXNHP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCO)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


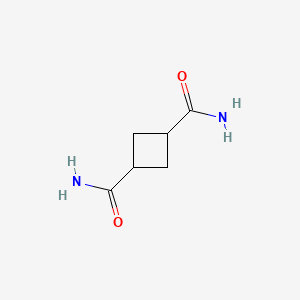

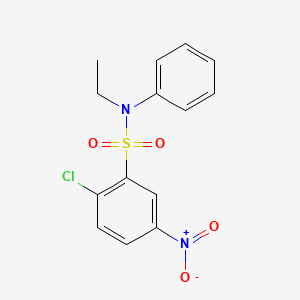

![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
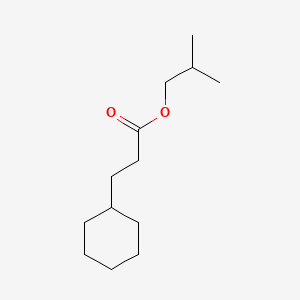
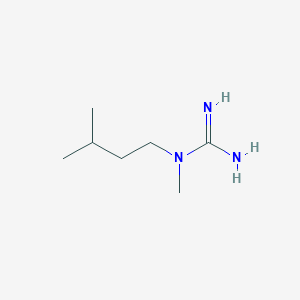
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
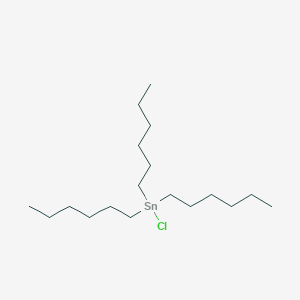
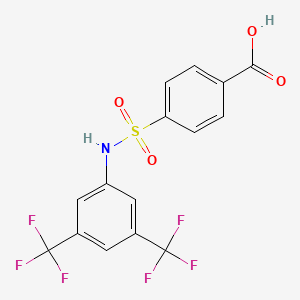
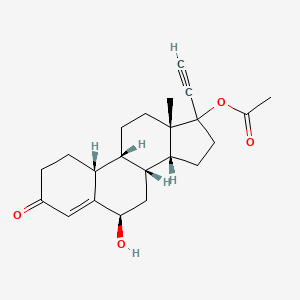
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
